BenchChemオンラインストアへようこそ!

N-acetyl-Ser-Asp-Lys-Pro

ACE enzymology N-domain selective inhibition anti-fibrotic drug design

N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP; CAS 127103-11-1), also known as goralatide or seraspenide, is an endogenous N-acetylated tetrapeptide cleaved from the N-terminus of thymosin β4 by prolyl oligopeptidase. It functions as a selective negative regulator of hematopoietic pluripotent stem cell proliferation and possesses potent anti-fibrotic, anti-inflammatory, and pro-angiogenic properties across cardiac, renal, hepatic, and pulmonary tissues.

Molecular Formula C20H33N5O9
Molecular Weight 487.5 g/mol
Cat. No. B10825599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-Ser-Asp-Lys-Pro
Molecular FormulaC20H33N5O9
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m0/s1
InChIKeyHJDRXEQUFWLOGJ-XGUBFFRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) for Research Procurement: Compound Class, ACE Domain Specificity, and Anti-Fibrotic Profile


N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP; CAS 127103-11-1), also known as goralatide or seraspenide, is an endogenous N-acetylated tetrapeptide cleaved from the N-terminus of thymosin β4 by prolyl oligopeptidase [1] [2]. It functions as a selective negative regulator of hematopoietic pluripotent stem cell proliferation and possesses potent anti-fibrotic, anti-inflammatory, and pro-angiogenic properties across cardiac, renal, hepatic, and pulmonary tissues [3]. Ac-SDKP is distinguished from other bioactive tetrapeptides by its unique status as the first identified natural and specific substrate of the N-terminal catalytic domain of angiotensin-I converting enzyme (ACE), with the N-domain hydrolysing the peptide approximately 50 times faster than the C-domain [4] [5]. This domain selectivity underpins the peptide's role as a blood-pressure-independent mediator of the anti-fibrotic effects of ACE inhibitors and differentiates it from peptides that are non-selectively cleaved by both ACE domains [6].

Why Ac-SDKP Cannot Be Replaced by Generic Tetrapeptide Analogs or ACE Inhibitors in Research Applications


Despite belonging to the same tetrapeptide class as thymosin β4-derived fragments, Ac-SDKP possesses unique biochemical properties that render generic substitution inadequate for rigorous research. First, its ACE domain selectivity is unmatched: the N-domain catalytic efficiency (kcat/Km) for Ac-SDKP is approximately 2.1-fold higher than the C-domain when measured with recombinant domain constructs [1], and up to 50-fold higher in the original wild-type enzyme characterization [2]. Second, its plasma half-life of 4.5 minutes in humans [3] means that even closely related sequence analogs with D-amino acid substitutions exhibit dramatically prolonged pharmacokinetics (half-life >2 hours) and divergent in vivo efficacy [4]. Third, receptor binding affinity varies substantially: the native peptide binds with a Ki of 0.69 nM, while a biologically active analog (Hpp-Aca-SDKP) shows a 15-fold lower affinity (Ki = 10.4 nM) despite retaining functional activity [5]. These quantitative biochemical and pharmacokinetic differences mean that substituting Ac-SDKP with truncated fragments, D-amino acid analogs, or precursor proteins such as thymosin β4 introduces confounds that fundamentally alter experimental outcomes in fibrosis, hematopoiesis, and ACE inhibition studies. The evidence below demonstrates exactly where these differences are measurable and consequential.

Quantitative Differentiation Evidence for N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) Relative to Analogs and Alternative Agents


ACE N-Domain Catalytic Selectivity: 2.1-Fold Higher Catalytic Efficiency vs C-Domain and 50-Fold Higher than Angiotensin I Conversion

Ac-SDKP is hydrolysed preferentially by the N-domain of somatic ACE, establishing it as the benchmark physiological substrate for N-domain-selective inhibitor screening. Using purified recombinant ACE domain constructs, the N-domain displays a catalytic efficiency (kcat/Km) of (0.72 ± 0.06) × 10⁵ s⁻¹·M⁻¹, which is 2.06-fold higher than the C-domain value of (0.35 ± 0.01) × 10⁵ s⁻¹·M⁻¹ [1]. In the original wild-type enzyme characterization by Rousseau et al. (1995), the N-domain kcat/Km of 0.5 μM⁻¹·s⁻¹ was 50-fold higher than the C-domain value of 0.01 μM⁻¹·s⁻¹, with Km values of 31 and 39 μM, respectively [2]. This contrasts sharply with angiotensin I, which is converted primarily by the C-domain, and with bradykinin, which is cleaved by both domains with comparable efficiency. No other endogenous ACE substrate exhibits this magnitude of N-domain preference, making Ac-SDKP uniquely suited as a functional probe for N-domain-selective ACE inhibitor development [3].

ACE enzymology N-domain selective inhibition anti-fibrotic drug design substrate specificity

Plasma Half-Life Limitation: Ac-SDKP (4.5 min) vs D-Amino Acid Analog Ac-SDDKDP (>2 h) in Head-to-Head Pharmacokinetic Comparison

The extremely short plasma half-life of Ac-SDKP is its principal limitation for in vivo therapeutic investigation. In healthy human volunteers receiving intravenous infusion, Ac-SDKP exhibits a mean elimination half-life of 4.5 minutes, with a volume of distribution of 117 mL/kg and AUC of 117 nM·hr [1]. This rapid clearance is driven by ACE-mediated hydrolysis. The D-amino acid analog Ac-SDDKDP, in which Asp and Lys residues are replaced with their D-isomers, demonstrates a half-life prolonged to over 2 hours—a greater than 26-fold extension [2]. In a direct comparative study, the D-amino acid replacement significantly enhanced peptide stability against ACE and prolonged the half-life of Ac-SDKP in both rat and human sera [3]. Critically, after intraperitoneal administration in rats, Ac-SDDKDP achieved measurable hepatic concentrations at 60 minutes, whereas Ac-SDKP administered by the same route failed to elevate liver peptide concentration above baseline [3].

peptide pharmacokinetics ACE degradation D-amino acid stabilization half-life extension

Captopril Anti-Fibrotic Mediation: Ac-SDKP Is the Prime Downstream Effector — Blocking Ac-SDKP Abolishes ACE Inhibitor Collagen Reduction

A landmark study demonstrated that Ac-SDKP is the principal mediator of captopril's cardiac anti-fibrotic effect. In angiotensin II-induced hypertensive rats, captopril treatment significantly decreased left ventricular (LV) collagen content from 13.3 ± 0.9 to 9.6 ± 0.6 μg/mg dry weight (P < 0.006) without reducing blood pressure or LV hypertrophy [1]. Co-administration of a blocking monoclonal antibody (mAb) against Ac-SDKP completely abrogated this effect, returning LV collagen to 12.1 ± 0.6 μg/mg dry weight (P < 0.034, ACE inhibitor vs ACE inhibitor + mAb) [1]. Similarly, captopril reduced Ang II-induced Smad2 phosphorylation from 3.2 ± 0.9-fold to 0.6 ± 0.1-fold (P < 0.001), and this reduction was blocked by the anti-Ac-SDKP mAb (2.1 ± 0.3-fold; P < 0.001) [1]. Exogenous Ac-SDKP infusion at doses achieving plasma concentrations comparable to those produced by ACE inhibition (400 μg/kg/day) replicated all of captopril's anti-fibrotic effects, confirming that Ac-SDKP is both necessary and sufficient for this activity [2]. In the kidney, parallel findings in unilateral ureteric obstruction (UUO) models proved conclusively that Ac-SDKP is the prime anti-fibrotic mediator of captopril, acting via p44/42 MAPK and TGF-β1 signalling pathways [3].

cardiac fibrosis ACE inhibitor mechanism collagen deposition TGF-β signaling

Receptor Binding Affinity: Native Ac-SDKP (Ki = 0.69 nM) Exhibits 15-Fold Higher Affinity than the Hpp-Aca-SDKP Analog (Ki = 10.4 nM)

The discovery of specific Ac-SDKP receptor binding sites on cardiac fibroblasts provided the first direct evidence for a receptor-mediated mechanism of action. Using ¹²⁵I-labeled Hpp-Aca-SDKP as a radioligand, Scatchard analysis revealed a single class of high-affinity binding sites with a maximal binding capacity (Bmax) of 1,704 ± 198 fmol/mg protein and a dissociation constant (Kd) of 3.3 ± 0.6 nM for the radioligand [1]. In competitive displacement assays, unlabeled native Ac-SDKP displaced ¹²⁵I-Hpp-Aca-SDKP with an inhibition constant (Ki) of 0.69 ± 0.15 nM, representing an approximately 15-fold higher affinity than the analog Hpp-Aca-SDKP itself (Ki = 10.4 ± 0.2 nM) [1]. Neither angiotensin II nor endothelin-1 (tested at 10 μM) displaced the radioligand, confirming the specificity of these binding sites. Functionally, both Ac-SDKP and Hpp-Aca-SDKP inhibited ET-1-stimulated collagen synthesis in a dose-dependent manner, reaching maximal effect at 1 nM, but the native peptide exhibited a more complete suppression: ET-1-stimulated collagen was 19.9 ± 1.2 μg/mg protein; Ac-SDKP reduced this to 7.7 ± 0.4 μg/mg (not significantly different from unstimulated control of 7.5 ± 0.4 μg/mg), whereas Hpp-Aca-SDKP reduced it to 9.7 ± 0.1 μg/mg (P < 0.001 vs ET-1 alone) [1].

receptor pharmacology binding affinity radioligand binding structure-activity relationship

ACE Inhibitor vs Angiotensin Receptor Blocker (ARB) Pathway Divergence: Only ACEi Augments Ac-SDKP and Confers Ac-SDKP-Dependent Renoprotection

A critical distinction between ACE inhibitors and angiotensin II type 1 receptor blockers (ARBs) lies in their differential effects on the Ac-SDKP pathway. In a murine adriamycin nephropathy model, captopril consistently improved albuminuria, renal function, and cortical expression of pro-inflammatory and profibrotic factors, accompanied by markedly increased urinary Ac-SDKP levels. In contrast, losartan alone or in combination with simvastatin had no significant renoprotective effect and did not increase Ac-SDKP excretion [1]. In vitro, both captopril and Ac-SDKP suppressed angiotensin II-induced MAPK activation and TGF-β secretion in renal tubular epithelial cells, whereas losartan failed to reproduce this suppression [1]. The beneficial effects of ACEi on fracture healing in rats were similarly not replicated by losartan, further supporting that local RAS actions in tissue repair are mediated via alternative pathways, including Ac-SDKP, rather than through AT1 receptor blockade alone [2]. Plasma Ac-SDKP levels increase approximately 5-fold during chronic ACE inhibitor treatment and serve as the best available biomarker of ACE inhibition compliance [3]. This pathway divergence means that ARBs, unlike ACE inhibitors, do not elevate endogenous Ac-SDKP and therefore lack this anti-fibrotic signalling axis entirely.

renin-angiotensin system ACEi vs ARB renal fibrosis drug mechanism differentiation

Antifibrotic Potency in Cardiac Fibroblasts: Ac-SDKP at 1 nM Normalises ET-1-Stimulated Collagen Synthesis to Basal Levels

Ac-SDKP demonstrates maximal anti-fibrotic efficacy at low nanomolar concentrations in primary cardiac fibroblasts. In rat cardiac fibroblasts stimulated with endothelin-1 (ET-1), collagen synthesis increased from a basal level of 7.5 ± 0.4 μg/mg protein to 19.9 ± 1.2 μg/mg protein [1]. Treatment with Ac-SDKP at 1 nM completely normalised collagen synthesis to 7.7 ± 0.4 μg/mg protein, a level not statistically different from the unstimulated control (P < 0.001 vs ET-1 alone) [1]. The structurally related analog Hpp-Aca-SDKP at the same concentration reduced collagen synthesis to only 9.7 ± 0.1 μg/mg protein—a significant reduction from ET-1-stimulated levels but still elevated above basal control, confirming that the native Ac-SDKP sequence achieves more complete suppression [1]. Ac-SDKP also significantly attenuated ET-1-induced increases in intracellular calcium and MAPK ERK1/2 phosphorylation [1]. The half-maximal effective concentration (EC₅₀) for collagen synthesis inhibition is estimated to be in the sub-nanomolar range based on the dose-response relationship, consistent with the measured receptor Ki of 0.69 nM [1]. This potency profile sets a benchmark against which any Ac-SDKP analog or mimetic must be compared for anti-fibrotic efficacy.

cardiac fibroblast collagen synthesis endothelin-1 anti-fibrotic potency

High-Value Research and Procurement Application Scenarios for N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP)


N-Domain-Selective ACE Inhibitor Screening and Profiling

Ac-SDKP serves as the definitive physiological substrate for the ACE N-domain, with a catalytic efficiency 2.06-fold higher than the C-domain (kcat/Km: N-domain (0.72 ± 0.06) × 10⁵ vs C-domain (0.35 ± 0.01) × 10⁵ s⁻¹·M⁻¹) [1]. In drug discovery programmes targeting N-domain-selective ACE inhibitors—designed to elevate endogenous Ac-SDKP levels for anti-fibrotic benefit while sparing C-domain-mediated bradykinin degradation—Ac-SDKP is the essential substrate for fluorogenic or HPLC-based enzymatic assays. Its use as the screening substrate, rather than synthetic tripeptides or angiotensin I, ensures that hits are genuinely selective for the therapeutically relevant N-domain catalytic site [2]. Procurement of high-purity (>95%) Ac-SDKP with verified ACE substrate activity is therefore mandatory for any N-domain-selective inhibitor development effort.

Anti-Fibrotic Drug Discovery: Reference Standard for In Vitro and In Vivo Efficacy Benchmarking

The quantitative anti-fibrotic efficacy of Ac-SDKP—complete normalisation of ET-1-stimulated collagen synthesis from 19.9 ± 1.2 to 7.7 ± 0.4 μg/mg protein at 1 nM in cardiac fibroblasts, and significant reduction of LV collagen from 13.3 ± 0.9 to 9.6 ± 0.6 μg/mg dry weight in hypertensive rats when administered exogenously or elevated endogenously via ACE inhibition [1] [2]—establishes it as the gold-standard positive control for any novel anti-fibrotic agent. Researchers developing Ac-SDKP analogs, peptidomimetics, or small-molecule Ac-SDKP receptor agonists must include native Ac-SDKP as a comparator arm to validate target engagement and functional potency. Its blood-pressure-independent anti-fibrotic mechanism also makes it uniquely suitable as a reference in models where hemodynamic confounds must be excluded [3].

Pharmacokinetic/Pharmacodynamic Modelling of Peptide Stability and ACE-Mediated Clearance

With a human plasma half-life of 4.5 minutes and near-complete dependence on ACE for clearance [1], Ac-SDKP is the ideal model substrate for studying ACE-mediated peptide pharmacokinetics and for benchmarking half-life extension strategies such as D-amino acid substitution, cyclisation, or PEGylation. The well-characterised pharmacokinetic parameters (Vd = 117 mL/kg, AUC = 117 nM·hr, bioavailability: s.c. 100%, i.m. 81%) [1] provide a robust baseline for comparative PK-PD modelling. The observation that D-amino acid analogs extend half-life to over 2 hours while preserving anti-fibrotic activity [2] further validates Ac-SDKP as the essential reference standard against which all stability-enhanced analogs must be quantitatively compared.

Biomarker Validation for ACE Inhibitor Compliance and N-Domain Target Engagement

Plasma Ac-SDKP levels increase approximately 5-fold during chronic ACE inhibitor treatment and correlate directly with the degree of ACE inhibition [1]. This property makes Ac-SDKP measurement by enzyme immunoassay (EIA) or LC-MS/MS the most specific pharmacodynamic biomarker for confirming ACE inhibitor target engagement and patient compliance in clinical studies. In preclinical research, urinary and plasma Ac-SDKP quantification is essential for distinguishing ACEi-mediated anti-fibrotic effects from those of ARBs or direct renin inhibitors, which do not elevate Ac-SDKP [2]. Procurement of Ac-SDKP as an analytical reference standard (with certificate of analysis documenting purity ≥98% and endotoxin levels) is critical for developing and validating these quantitative bioanalytical methods.

Quote Request

Request a Quote for N-acetyl-Ser-Asp-Lys-Pro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.